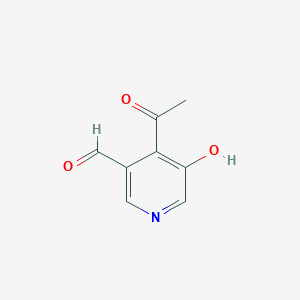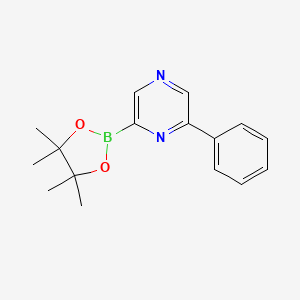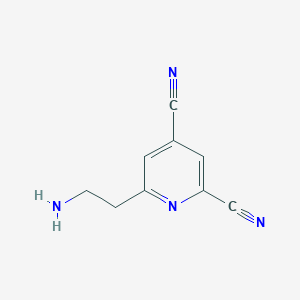
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is a heterocyclic compound with the molecular formula C9H8N4 This compound is characterized by the presence of a pyridine ring substituted with an aminoethyl group and two nitrile groups at the 2 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of malononitrile with aldehydes and thiols, followed by further functionalization to introduce the aminoethyl group. The reaction conditions often require the use of catalysts such as Lewis acids or bases to facilitate the formation of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and the concentration of reactants to achieve efficient production. The use of automated systems and real-time monitoring can further enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
科学的研究の応用
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The nitrile groups can participate in coordination chemistry, binding to metal ions and affecting enzymatic functions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
2-Amino-3,5-dicarbonitrile-6-sulfanylpyridine: This compound has similar structural features but includes a sulfanyl group, which imparts different chemical reactivity and biological activity.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This derivative has additional phenyl groups, enhancing its potential as a bioactive molecule.
6-Amino-2-pyridone-3,5-dicarbonitrile: This compound features a pyridone ring, which can influence its chemical and biological properties.
Uniqueness
6-(2-Aminoethyl)pyridine-2,4-dicarbonitrile is unique due to the presence of both aminoethyl and dicarbonitrile groups, which provide a versatile platform for chemical modifications. Its ability to undergo various reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C9H8N4 |
|---|---|
分子量 |
172.19 g/mol |
IUPAC名 |
6-(2-aminoethyl)pyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H8N4/c10-2-1-8-3-7(5-11)4-9(6-12)13-8/h3-4H,1-2,10H2 |
InChIキー |
RMAJLRWVHWZBBV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1CCN)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


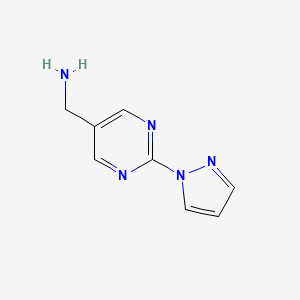
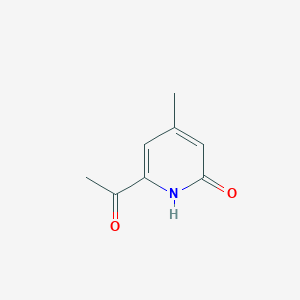
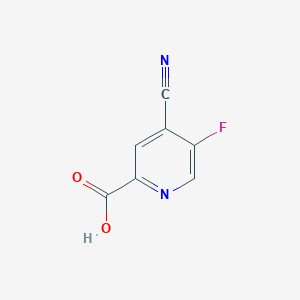
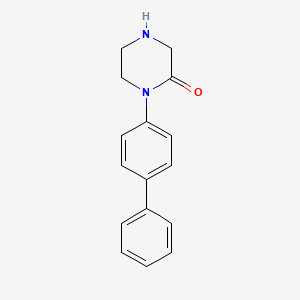
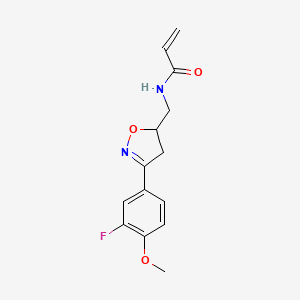
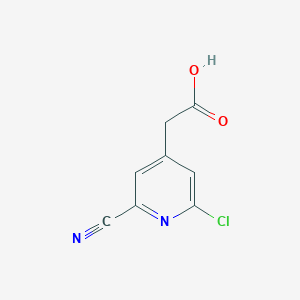
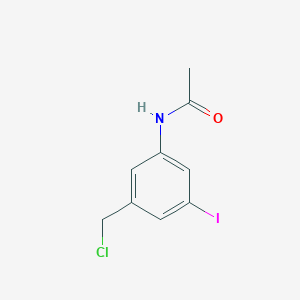

![[3-Amino-1-(4-fluoro-phenyl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B14854060.png)
